molecular formula C10H13BrN2O2 B1336790 tert-Butyl (6-bromopyridin-3-yl)carbamate CAS No. 218594-15-1

tert-Butyl (6-bromopyridin-3-yl)carbamate

Cat. No.: B1336790
CAS No.: 218594-15-1
M. Wt: 273.13 g/mol
InChI Key: LSFAQGJWQMNXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (6-bromopyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFAQGJWQMNXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428406
Record name tert-Butyl (6-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-15-1
Record name tert-Butyl (6-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromopyridine, 5-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

A Versatile Intermediate for Nitrogen Heterocycles

The utility of tert-Butyl (6-bromopyridin-3-yl)carbamate in organic synthesis is primarily attributed to its dual functionality. The presence of a bromine atom on the pyridine (B92270) ring offers a handle for a variety of cross-coupling reactions, while the tert-butoxycarbonyl (Boc)-protected amine group provides a latent nucleophile that can be unmasked under specific conditions. This combination allows for a stepwise and controlled elaboration of the pyridine scaffold into more complex heterocyclic systems.

The bromine atom at the 6-position is particularly amenable to popular and powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These include, but are not limited to, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the introduction of a wide array of substituents, such as aryl, heteroaryl, alkyl, and amino groups, at this position.

The Boc-protecting group on the amino function at the 3-position serves a crucial role. It deactivates the amino group towards unwanted side reactions during the functionalization of the bromine-bearing carbon, thus ensuring high selectivity. Once the desired modifications at the 6-position are complete, the Boc group can be readily removed under acidic conditions to liberate the free amine. This newly exposed amino group can then participate in subsequent chemical transformations, such as cyclization reactions to form fused heterocyclic rings. A notable example of this strategy is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry. In a related synthesis, a similar protected aminopyridine is utilized in a Groebke–Blackburn–Bienaymé multicomponent reaction to construct the fused imidazopyridine core. nih.gov

Context in Pyridine Chemistry and Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, with a rich history and a vast range of applications, from pharmaceuticals and agrochemicals to materials science. The electronic nature of the pyridine ring, being electron-deficient, influences the reactivity of its substituents. In the case of tert-Butyl (6-bromopyridin-3-yl)carbamate, the bromine atom at the 6-position is activated towards nucleophilic aromatic substitution and is an excellent partner in palladium-catalyzed cross-coupling reactions.

The interplay between the bromo and the Boc-protected amino groups is a key aspect of its synthetic utility. The electron-donating nature of the carbamate (B1207046) group can influence the reactivity of the pyridine ring, while its steric bulk can direct the regioselectivity of certain reactions. The ability to selectively functionalize one position of the pyridine ring while the other is masked allows for the construction of highly substituted and complex pyridine derivatives that would be challenging to synthesize through other methods.

The synthesis of this intermediate itself is an important consideration. It is typically prepared from the commercially available 3-amino-6-bromopyridine (B21960). The protection of the amino group with the Boc group is a standard and high-yielding reaction, making the starting material readily accessible for further synthetic endeavors.

Academic Research Trajectories

Strategic Approaches to Pyridine Scaffold Functionalization

The construction of this compound from readily available precursors like 3-aminopyridine (B143674) necessitates a carefully planned synthetic sequence. The primary challenge lies in achieving the desired 3,6-substitution pattern on the pyridine ring. This involves an initial halogenation step, which must be highly regioselective to install the bromine atom at the C-6 position, followed by the protection of the C-3 amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. total-synthesis.comresearchgate.net This section explores the specific techniques employed for these two key synthetic operations.

The synthesis of the target compound begins with the regioselective bromination of a suitable pyridine precursor, typically 3-aminopyridine, to yield 3-amino-6-bromopyridine (B21960). The amino group at the 3-position is an activating group that directs electrophiles to the ortho and para positions (C-2, C-4, and C-6). However, achieving selective bromination at the C-6 position requires specific reagents and conditions to control the reaction's outcome.

One effective method for the synthesis of 3-amino-6-bromopyridine is the direct bromination of 3-aminopyridine using N-bromosuccinimide (NBS) as the brominating agent. sigmaaldrich.com This reaction is typically carried out in a suitable organic solvent, such as acetonitrile. The use of NBS provides a mild and selective source of electrophilic bromine, minimizing the formation of polybrominated side products. Another approach involves the Hofmann degradation of 6-bromo-3-pyridinecarboxamide. In a representative procedure, 6-bromo-3-pyridinecarboxamide reacts with sodium methoxide (B1231860) and liquid bromine in aqueous methanol (B129727) at elevated temperatures.

Other synthetic routes to 3-amino-6-bromopyridine include the catalytic reduction of 6-bromo-3-nitropyridine. This method employs palladium on charcoal (Pd/C) with a hydrogen donor to reduce the nitro group to an amine, achieving near-quantitative conversion.

PrecursorReagent(s)SolventConditionsProductYieldReference
3-AminopyridineN-Bromosuccinimide (NBS)AcetonitrileNot specified3-Amino-6-bromopyridineNot specified sigmaaldrich.com
6-Bromo-3-pyridinecarboxamideNaOMe, Br₂Aqueous Methanol70°C, 1 hour3-Amino-6-bromopyridine52%
6-Bromo-3-nitropyridinePd/C, TetrahydroxydiboronAcetonitrile50°C, 24 hours3-Amino-6-bromopyridine~96%

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. semanticscholar.orgwikipedia.org Its popularity stems from its robustness towards many nucleophiles, bases, and catalytic hydrogenation conditions, while being easily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. total-synthesis.commasterorganicchemistry.com The introduction of the Boc group, known as Boc protection or carbamoylation, typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). masterorganicchemistry.comfishersci.co.uk This reaction converts the nucleophilic amine into a less reactive carbamate (B1207046), preventing it from participating in subsequent reactions. total-synthesis.com

The Boc protection of the amino group in 3-amino-6-bromopyridine is a crucial step in the synthesis of the target compound. Optimization of reaction conditions is essential to ensure high yields and purity. The reaction is generally carried out by treating the aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. fishersci.co.uk

A variety of solvents can be employed, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), isopropanol (B130326), and acetonitrile. fishersci.co.uknih.gov The choice of base is also flexible, with common options being sodium hydroxide, triethylamine (B128534) (TEA), or 4-(dimethylamino)pyridine (DMAP). fishersci.co.uk For instance, a high-yield synthesis of N-Boc-3-aminopyridine was achieved by reacting 3-aminopyridine with (Boc)₂O in a mixture of isopropanol and water at room temperature. nih.gov A patented method for aminopyridines describes using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and triethylamine as the base in dichloromethane, affording the product in high yield. google.comgoogle.com

SubstrateReagent(s)BaseSolventConditionsYieldReference
3-Aminopyridine(Boc)₂O-Isopropanol/WaterRoom temp, overnightExcellent nih.gov
3-Aminopyridine(Boc)₂O, EDCI, HOBTTEADichloromethaneRoom temp, 1 hour85% google.com
3-Amino-4-picoline(Boc)₂O, EDCI, HOBTTEATetrahydrofuranRoom temp, 2 hours85% google.com
General Amines(Boc)₂ODMAPAcetonitrileNot specifiedHigh wikipedia.orgfishersci.co.uk
General Amines(Boc)₂ONaOHWater/THFRoom temp or 40°CHigh fishersci.co.uk

Recent advancements in organic synthesis have focused on developing more efficient, cost-effective, and environmentally friendly protocols for common transformations like Boc protection. Research has explored novel catalytic systems, including metal-free and solvent-free approaches, as well as reactions mediated by water.

To align with the principles of green chemistry, significant effort has been directed towards developing Boc protection methods that eliminate the need for metal catalysts and volatile organic solvents. One such approach involves the use of a catalytic amount of iodine under solvent-free conditions at ambient temperature, which efficiently protects various aryl and aliphatic amines. organic-chemistry.org Another highly efficient, inexpensive, and reusable catalyst system is perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which facilitates the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions. organic-chemistry.org Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for Boc group removal, suggesting potential applicability for the protection step as well. scirp.org

Catalyst SystemSubstratesConditionsKey AdvantagesReference
Iodine (catalytic)Aryl and Aliphatic AminesSolvent-free, Room tempMild conditions, practical organic-chemistry.org
HClO₄–SiO₂Various AminesSolvent-free, Room tempHighly efficient, reusable catalyst organic-chemistry.org
Protic Ionic LiquidVarious AminesSolvent-free, Room tempRecyclable catalyst, excellent chemoselectivity organic-chemistry.org

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. nih.gov The development of organic reactions that can be performed in water without the need for a catalyst is a significant goal in sustainable chemistry. A simple, efficient, and eco-friendly protocol for the N-Boc protection of various amines has been developed using a water-acetone system under catalyst-free conditions at room temperature. nih.gov This method provides the corresponding N-Boc protected amines in excellent yields over short reaction times, without the formation of common side products like isocyanates or ureas. organic-chemistry.orgnih.gov The procedure is straightforward: the amine is stirred with di-tert-butyl dicarbonate in a water-acetone mixture, and upon completion, the product is easily extracted. nih.gov This approach represents a sustainable and highly effective alternative to traditional methods that rely on organic solvents and catalysts.

Substrate TypeReagentSolvent SystemConditionsYieldsKey AdvantagesReference
Structurally Diverse Amines(Boc)₂OWaterNot specifiedGood to ExcellentCatalyst-free, chemoselective organic-chemistry.org
Various Amines & Sulfamides(Boc)₂OWater:Acetone (19:1)Room TemperatureGood to ExcellentEco-friendly, short reaction times nih.gov

Introduction of the tert-Butoxycarbonyl (Boc) Group via Carbamoylation

Catalytic Systems in Boc Protection: Novel and Efficient Protocols
Role of Specific Additives and Bases in Enhancing Yield and Selectivity

The selection of appropriate bases and additives is crucial in the N-tert-butoxycarbonylation of aminopyridines to maximize yield and prevent the formation of undesired by-products. The reaction typically involves the aminopyridine substrate and di-tert-butyl dicarbonate ((BOC)2O), but the efficiency and selectivity are highly dependent on the reaction conditions.

In conventional methods, the reaction of an aminopyridine with (BOC)2O is often conducted in the presence of a base. However, these methods can suffer from low yields or the formation of doubly-Boc-protected products. google.com To overcome these limitations, specific additives have been investigated. A patented method discloses a process using 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in conjunction with a base. google.com This combination has been shown to improve reaction selectivity and yield significantly. google.com The solvent also plays a role, with options including tetrahydrofuran (THF), dichloromethane, methanol, or 1,4-dioxane. google.com

The choice of base is also critical. While common organic bases are often used, inorganic bases can also be employed. For instance, the Suzuki cross-coupling reaction to form related carbamate structures has been optimized using potassium carbonate (K2CO3). mdpi.com In the context of N-alkylation of Boc-protected aminopyridines, strong bases like sodium hydride (NaH) have been used for deprotonation, though this requires careful temperature control in anhydrous solvents like DMF. nih.govresearchgate.net The use of milder conditions is often preferable to enhance process safety and simplicity.

The following table summarizes the effect of different reagents on the Boc protection of aminopyridines, which is the core transformation in synthesizing this compound.

Reagent SystemRoleExpected OutcomeReference
(BOC)2O with EDCI/HOBT and a baseAdditives and BaseSolves issues of low yield and poor selectivity in Boc protection. google.com google.com
K2CO3 in Suzuki couplingBaseFacilitates cross-coupling reactions for building more complex carbamate derivatives. mdpi.com mdpi.com
Sodium Hydride (NaH)Strong BaseUsed for deprotonation prior to alkylation of Boc-protected aminopyridines. nih.gov nih.gov

Multi-Step Reaction Sequences in Compound Synthesis

The industrial production of this compound and its analogues relies on well-designed multi-step syntheses that start from simple, commercially available precursors.

A common and direct synthetic route to this compound begins with the starting material 5-amino-2-bromopyridine. The key transformation is the protection of the amino group using di-tert-butyl dicarbonate ((BOC)2O).

The general sequence is as follows:

Dissolution : 5-amino-2-bromopyridine is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane.

Boc Protection : (BOC)2O is added to the solution, often in the presence of a base and catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or a more advanced system like EDCI/HOBT to facilitate the reaction. google.com

Reaction Monitoring and Workup : The reaction is monitored for completion. Upon completion, an aqueous workup is typically performed to remove by-products and unreacted reagents.

Isolation and Purification : The crude product is isolated, often by extraction and evaporation of the solvent. Final purification is achieved through techniques like crystallization or column chromatography to yield pure this compound. rsc.org

This straightforward sequence is advantageous due to the accessibility of the starting materials and the robustness of the Boc protection reaction.

Several challenges can arise during the synthesis of Boc-protected aminopyridines. A primary issue is achieving high chemoselectivity and yield, as some aminopyridines may not react or may produce di-substituted products. google.com Vigorous reaction conditions can also lead to lower yields. orgsyn.org

To address these challenges, several optimization strategies have been developed:

Catalyst Systems : The use of catalyst systems like EDCI and HOBT has been shown to promote the desired mono-Boc protection with high selectivity and yield, overcoming the limitations of traditional methods. google.com

Solvent Choice : The reaction solvent can significantly impact the outcome. Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been used as both a solvent and a catalyst for efficient and chemoselective mono-N-Boc protection of various amines. organic-chemistry.org

Control of Reaction Parameters : Careful control of factors like stirring rate and temperature is essential. For example, in the synthesis of t-butyl carbamate, vigorous agitation was found to significantly lower the yield, with optimal stirring rates between 40–120 rpm. orgsyn.org While the temperature range of 20–50°C had little effect on the yield, precise control is still important for process consistency. orgsyn.org

The following table details common challenges and their corresponding solutions in the synthesis of Boc-protected amines.

ChallengeSolutionBenefitReference
Low reactivity or low yieldEmploying catalyst systems like EDCI/HOBT.Achieves high yield and selectivity for the desired product. google.com google.com
Formation of di-substituted by-productsUsing chemoselective reagents and conditions (e.g., HFIP as solvent).Ensures mono-protection of the amino group. organic-chemistry.org organic-chemistry.org
Inconsistent yields due to process parametersStrict control of stirring rate and temperature.Improves reproducibility and optimizes yield. orgsyn.org orgsyn.org

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Simplicity of Operation : The process should be operationally simple to minimize the risk of human error and ensure consistency between batches. google.com

Handling of Materials : The final product should be easy to handle. For instance, processes that yield a crystalline solid are often preferred over those that produce oils, as solids are easier to isolate, purify, and store. google.com A process for a related compound, tert-butyl N-(2-bromoethyl)carbamate, was specifically designed to yield crystals directly from the reaction mixture by adding water as a crystallizing solvent. google.com

Yield and Efficiency : High yield is paramount for economic viability. Optimizing reaction conditions, as discussed previously, is a critical step in process development.

Reagent Selection : The choice of reagents should balance cost, availability, and safety. For example, while effective, some reagents may be too expensive or hazardous for large-scale use. The development of chemoenzymatic strategies, which use biocatalysts, represents a move towards more cost-effective and environmentally friendly processes that avoid toxic chemicals and hazardous conditions. researchgate.net

Synthetic Pathways to Bromopyridine Derivatives with Boc Protection

The Boc protection of brominated aminopyridines is a fundamental transformation in organic synthesis. The primary method involves the reaction of the aminobromopyridine with di-tert-butyl dicarbonate ((BOC)2O). google.com This reagent is widely used due to its effectiveness and the relative stability of the resulting Boc-protected amine. organic-chemistry.org

The general reaction can be summarized as: Aminobromopyridine + (BOC)2O --(Base/Catalyst)--> Boc-protected aminobromopyridine

Variations in this pathway are primarily concerned with the choice of solvent, base, and any catalytic additives used to improve the reaction's performance. For instance, a solution for protecting various aminopyridines involves dissolving the amine and (BOC)2O in a solvent like THF in the presence of EDCI, HOBT, and a suitable base. google.com This approach is designed to be a general method applicable to a wide range of aminopyridines, including those with bromo substituents.

Alternative N-tert-butoxycarbonylation reagents have also been developed. One such reagent is tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, which has been shown to be a green and chemoselective agent for this transformation. rsc.org Such reagents can offer advantages in terms of selectivity and milder reaction conditions.

The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions, allowing for subsequent chemical modifications on other parts of the molecule without disturbing the protected amino group. organic-chemistry.org This stability is crucial when this compound is used as an intermediate in further synthetic steps, such as cross-coupling reactions at the bromine-substituted position. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the bromine atom on the pyridine ring serves as a reactive handle for such transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Substrate Scope and Limitations with Aryl and Heteroaryl Boronic Acids

There is a lack of specific studies detailing the substrate scope of this compound with a wide range of aryl and heteroaryl boronic acids. Generally, the success of Suzuki-Miyaura couplings is influenced by the electronic and steric properties of both coupling partners. Electron-rich and electron-poor arylboronic acids, as well as various heteroarylboronic acids, are typically viable substrates in such reactions. However, without specific experimental data, a detailed table of substrates and yields for this particular compound cannot be provided.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Coupling with Primary and Secondary Amine Nucleophiles

This reaction is generally applicable to a wide range of primary and secondary amines. However, specific examples and yield data for the reaction of this compound with a diverse set of amine nucleophiles are not documented in detail in the surveyed literature. The steric hindrance of both the amine and the aryl halide can significantly impact the reaction's success.

Nucleophilic Substitution Reactions on the Bromopyridine Moiety

The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine atom, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom at the 6-position can be displaced by various nucleophiles, including amines, alcohols, and thiols. Direct amination, for instance, can be achieved by heating the bromopyridine derivative with an amine, often in the presence of a base. The use of electron-deficient N-nosyl carbamate nucleophiles has been shown to promote palladium-catalyzed allylic C-H amination reactions under mild conditions, which is thought to be due to higher concentrations of anionic species in situ. nih.gov

The nitrogen atom in the pyridine ring plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate lower the activation energy for the substitution reaction. researchgate.net

Transformations of the Carbamate Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. fishersci.co.uknih.gov In the context of this compound, the manipulation of this protecting group is a key step in the elaboration of the molecule into more complex structures.

Acid-Mediated Deprotection Strategies for the Boc Group

The removal of the Boc group from this compound is typically achieved through acid-mediated hydrolysis. fishersci.co.uk This process involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine, 6-bromopyridin-3-amine. jk-sci.com

Common reagents for this transformation include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or ethyl acetate. fishersci.co.ukjk-sci.com The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. acsgcipr.org For instance, aqueous phosphoric acid has been reported as a mild and selective reagent for the deprotection of tert-butyl carbamates, tolerating other acid-labile groups. organic-chemistry.org

The reaction is generally rapid and proceeds at room temperature. fishersci.co.uk However, a potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org To mitigate this, scavengers such as anisole (B1667542) or thiophenol can be added to the reaction mixture to trap the carbocation.

Table 1: Common Reagents for Boc Deprotection

Reagent Solvent Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature jk-sci.com
Hydrochloric Acid (HCl) 1,4-Dioxane Room Temperature
Hydrochloric Acid (HCl) Ethyl Acetate Room Temperature nih.gov
Aqueous Phosphoric Acid - Varies organic-chemistry.org
Oxalyl Chloride Methanol Room Temperature nih.gov

Derivatization of the Resulting Free Amine Functionality

Once deprotected, the resulting 6-bromopyridin-3-amine offers a versatile handle for further synthetic modifications. The primary amino group can undergo a variety of reactions to introduce new functional groups and build molecular complexity.

Common derivatizations include acylation, alkylation, and participation in cross-coupling reactions. For example, the amine can be acylated with acid chlorides or anhydrides to form amides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. fishersci.co.uk

Furthermore, the amino group can direct subsequent electrophilic aromatic substitution reactions, although the pyridine ring is generally deactivated towards such transformations. lumenlearning.com The bromine atom at the 6-position also allows for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. The interplay between the amino and bromo substituents influences the regioselectivity of these reactions.

Regioselectivity and Isomerization Studies

The substitution pattern of the pyridine ring in this compound presents interesting challenges and opportunities in terms of regioselectivity and potential isomerization.

Base-Catalyzed Aryl Halide Isomerization in Pyridine Systems

The rearrangement of halogenated aromatic compounds under basic conditions, often referred to as "halogen dance" chemistry, is a known phenomenon. rsc.org In pyridine systems, base-catalyzed isomerization of bromo-substituents has been observed. rsc.orgrsc.orgrsc.org Mechanistic studies suggest that these isomerizations can proceed through pyridyne intermediates. rsc.orgrsc.orgresearchgate.net For instance, 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a strong base. rsc.orgrsc.org This process is believed to occur via the formation of a 3,4-pyridyne intermediate, followed by the addition of a bromide ion. rsc.org

While specific studies on the base-catalyzed isomerization of this compound are not prevalent, the general principles of halogen migration in pyridine rings suggest that under strongly basic conditions, rearrangement of the bromine atom could be a competing pathway in reactions targeting other sites of the molecule. clockss.org The presence of the Boc-protected amine at the 3-position would likely influence the acidity of the ring protons and thus the propensity for pyridyne formation.

Controlling Positional Selectivity in Further Derivatizations

Achieving positional selectivity in the further functionalization of the deprotected 6-bromopyridin-3-amine is crucial for the synthesis of well-defined target molecules. The existing substituents, the amino group at C3 and the bromine atom at C6, exert directing effects on incoming reagents.

The amino group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. pressbooks.pub However, the pyridine nitrogen acts as a strong deactivating group, making electrophilic substitution challenging. nih.gov For nucleophilic aromatic substitution, the bromine atom at the 6-position is susceptible to displacement, particularly if activated by the ring nitrogen.

In cross-coupling reactions, the bromine atom at the 6-position is the primary site of reactivity. The choice of catalyst, ligands, and reaction conditions can be optimized to favor the desired coupling product and minimize side reactions. The amino group can also influence the outcome of these reactions, potentially through coordination to the metal catalyst or by altering the electronic properties of the pyridine ring. mdpi.com Careful consideration of the interplay between these electronic and steric factors is essential for controlling the regiochemical outcome of derivatization reactions. lumenlearning.comlibretexts.org

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecular Architectures

The strategic placement of the bromo and protected amino groups on the pyridine (B92270) core enables chemists to construct intricate molecular frameworks. The compound serves as a scaffold upon which complexity can be systematically built, leading to the synthesis of diverse heterocyclic systems.

Bipyridines are a critical class of compounds, widely used as ligands in coordination chemistry and as building blocks for functional materials. tert-Butyl (6-bromopyridin-3-yl)carbamate is an excellent starting material for creating unsymmetrical, functionalized bipyridines. The bromine atom provides a handle for metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a second pyridine ring or another aryl group. The Boc-protected amine can be carried through the coupling step and later deprotected to allow for further derivatization, leading to highly tailored bipyridine structures. This method is a key strategy for synthesizing bipyridines with specific electronic and steric properties.

Reactant 1Coupling PartnerCatalyst SystemProduct ClassReference
This compoundPyridine-boronic acidPd(PPh₃)₄, Na₂CO₃Boc-protected aminobipyridine rsc.org
This compound2-TributylstannylpyridinePd(PPh₃)₄Boc-protected aminobipyridineN/A

While the primary use of this compound involves reactions at the bromine and amine positions, it can also serve as a precursor for more saturated heterocyclic systems like piperidines and pyrrolidines. The pyridine ring can be subjected to reduction conditions, often after initial functionalization via cross-coupling reactions. For instance, a bipyridine system synthesized from this starting material can undergo catalytic hydrogenation to selectively reduce one of the pyridine rings to a piperidine (B6355638). This approach provides access to complex scaffolds that combine aromatic and saturated heterocyclic motifs.

The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles.

Azetidines: The amino group, after deprotection, can be used in multi-step synthetic sequences to build strained ring systems like azetidines. For example, the resulting 5-aminopyridine derivative can be transformed into a key intermediate that undergoes cyclization reactions to form azetidine-containing compounds. These scaffolds are of growing interest in medicinal chemistry.

Triazoles: The synthesis of triazoles can be achieved by converting the bromine atom to an azide group, followed by a cycloaddition reaction with an alkyne (a "click" reaction). Alternatively, the amino group can be converted to a hydrazine, which can then be cyclized with appropriate reagents to form a 1,2,4-triazole ring. mdpi.com Triazoles are known for their broad range of biological activities and their utility as stable linkers in chemical biology. nih.gov

Oxadiazoles: 1,3,4-oxadiazoles can be synthesized from the parent compound by first converting the amino group into a hydrazide. nih.gov This hydrazide can then undergo cyclization with various one-carbon sources, such as triethyl orthoformate or carbon disulfide, to form the oxadiazole ring. semanticscholar.org These heterocycles are important pharmacophores found in numerous therapeutic agents. nih.gov

Role in the Synthesis of Ligands for Catalysis

The pyridine and bipyridine structures readily accessible from this compound are fundamental components of ligands used in transition metal catalysis. The nitrogen atoms in these rings act as excellent donors for metal centers, enabling the formation of stable and catalytically active complexes.

The ability to synthesize precisely functionalized bipyridine and other nitrogen-based heterocyclic ligands is crucial for advancing transition metal catalysis. By using this compound, researchers can introduce specific substituents that fine-tune the electronic and steric properties of the resulting ligand. This control allows for the optimization of catalyst performance in various reactions, including cross-coupling, C-H activation, and asymmetric synthesis. The Boc-protected amine allows for the introduction of chirality or other functional groups after the core ligand structure has been assembled, leading to the creation of bespoke ligands for specific catalytic challenges.

PrecursorReaction TypeResulting Ligand TypeTarget Metal
This compoundSuzuki CouplingFunctionalized BipyridinePalladium, Nickel, Copper
This compoundBuchwald-Hartwig AminationAminopyridine-based Pincer LigandRuthenium, Iridium

Precursor in the Synthesis of Specialty Chemicals

Beyond its role in constructing complex molecular architectures and ligands, this compound serves as a key starting material for various specialty chemicals. bldpharm.com These are often high-value compounds with specific applications in pharmaceuticals, agrochemicals, and materials science. The compound's predictable reactivity and commercial availability make it an attractive starting point for multi-step syntheses of proprietary molecules. Its utility as a building block for pharmaceutical intermediates is a particularly notable application, where the pyridine scaffold is a common feature in biologically active compounds. lookchem.com

Potential Applications in Supramolecular Chemistry and Functional Materials

Research into analogous molecular systems provides insight into the potential supramolecular behavior of this compound. For instance, studies on isostructural carbamates, such as 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrate, have revealed the formation of isomorphous crystals characterized by specific hydrogen-bonding motifs. In these structures, cyclic amide–water–pyridine moieties form dimers through strong N—H⋯O—H⋯N hydrogen bonds, which then extend into two-dimensional sheets via water–carbonyl O—H⋯O=C interactions researchgate.net. This suggests that this compound could similarly participate in predictable hydrogen-bonding networks, a key principle in the design of crystalline solids and other supramolecular architectures.

The presence of the Boc protecting group and the bromine atom are expected to significantly influence the self-assembly process. The bulky tert-butyl group can direct the formation of specific packing arrangements due to steric hindrance, while the bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly utilized in crystal engineering to control solid-state structures.

In the realm of functional materials, the deprotection of the Boc group to reveal the free amine offers a pathway to synthesize novel polymers. The precursor, 3-Amino-6-bromopyridine (B21960), can undergo polymerization to yield polyaminopyridines. The Boc-protected version, this compound, serves as a stable and soluble monomer that can be incorporated into polymer chains before the amine functionality is unmasked. This strategy allows for greater control over the polymerization process and the final properties of the material. The resulting polyaminopyridines, with their conjugated backbones and available nitrogen atoms, are of interest for applications in electronics and as ligands for metal catalysts.

Furthermore, the pyridine nitrogen atom in this compound can act as a ligand for metal ions, opening up possibilities for its use in the synthesis of metal-organic frameworks (MOFs). By carefully selecting metal nodes and reaction conditions, it may be possible to construct porous frameworks with tailored properties for applications in gas storage, separation, and catalysis. The bromo-substituent could also serve as a reactive handle for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Interactive Table of Potential Interactions and Applications:

Molecular FeaturePotential Supramolecular InteractionPotential Application in Functional Materials
Carbamate (B1207046) Group (N-H and C=O)Hydrogen Bonding (e.g., formation of dimers, sheets)Directing self-assembly in crystalline materials
Pyridine NitrogenHydrogen Bond Acceptor, Metal CoordinationComponent of supramolecular synthons, Ligand for MOFs
Bromine AtomHalogen BondingControl of crystal packing, Post-synthetic modification handle
Boc Protecting GroupSteric Influence on PackingEnhances solubility of monomer for polymer synthesis

Detailed research findings on the specific applications of this compound are still emerging. However, based on the known chemistry of its constituent functional groups and analogous structures, it is evident that this compound holds significant promise for the rational design and synthesis of a new generation of supramolecular systems and functional organic materials.

Future Research Directions and Emerging Paradigms

Advancements in Sustainable Synthetic Approaches and Green Chemistry Principles

The synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate and its derivatives is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. Future research is focused on several key areas to develop more sustainable synthetic routes.

One promising approach is the adoption of biocatalysis and chemoenzymatic strategies . These methods utilize enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions, often in aqueous media. For instance, the enzymatic synthesis of carbamates using promiscuous esterases in water presents a green alternative to traditional chemical methods. While not yet specifically applied to this compound, research into chemoenzymatic processes for producing key pharmaceutical intermediates, such as certain piperidine (B6355638) carbamates, highlights the potential for developing similar biocatalytic routes for this compound. This would reduce the reliance on hazardous reagents and solvents.

Another key area of advancement is the focus on atom economy . Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring reaction pathways that avoid the use of stoichiometric reagents and protecting groups that are later removed.

Furthermore, the use of greener and safer solvents is a critical aspect of sustainable synthesis. Traditional syntheses often employ volatile and hazardous organic solvents. Research is ongoing to replace these with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. The development of syntheses in aqueous media, for example, is highly desirable for reducing the environmental footprint of chemical processes.

Exploiting New Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is pivotal for enhancing the efficiency and scope of reactions involving this compound. The presence of the bromo- and carbamate-functionalized pyridine (B92270) ring allows for a variety of catalytic transformations, particularly cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are instrumental in modifying the pyridine core. Future research is aimed at developing more active and robust palladium catalysts with tailored ligands that can operate under milder conditions and with lower catalyst loadings. This is crucial for the synthesis of complex molecules where this compound serves as a key building block.

Copper-catalyzed reactions are also gaining prominence as a more economical and sustainable alternative to palladium-based systems for C-N bond formation and other coupling reactions. Research into copper-catalyzed amination of bromopyridines, for example, offers a pathway for further functionalization of the target compound. The development of recyclable, polymer-supported copper catalysts is a particularly promising avenue for greening these transformations.

The table below summarizes some of the key catalytic transformations applicable to this compound and the focus of future research.

Catalytic SystemReaction TypeFuture Research Focus
Palladium-basedSuzuki, Buchwald-Hartwig, SonogashiraLower catalyst loadings, milder reaction conditions, novel ligand design
Copper-basedC-N coupling, Ullmann condensationDevelopment of more active and stable catalysts, use of recyclable catalysts
BiocatalystsCarbamate (B1207046) synthesis/modificationEnzyme discovery and engineering for specific transformations

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms is set to accelerate the discovery of new molecules and the optimization of reaction conditions.

Flow chemistry , or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of functionalized pyridines and related heterocycles is increasingly being adapted to flow systems. Future work will likely involve the development of continuous-flow processes for the synthesis and subsequent modification of this compound, enabling more efficient and safer production.

Robotics and parallel synthesis platforms are powerful tools for rapidly generating large libraries of compounds for drug discovery and materials science. By utilizing this compound as a versatile building block, these automated systems can efficiently create a diverse range of substituted pyridine derivatives. This high-throughput approach allows for the rapid screening of structure-activity relationships, accelerating the identification of lead compounds with desired properties. The design of pyridine-based building blocks specifically for automated library generation is an active area of research.

Computational Chemistry and Rational Design for Predictive Synthesis and Reactivity

Computational chemistry and rational design are becoming indispensable tools for predicting the reactivity of molecules like this compound and for designing novel synthetic pathways.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of the compound. A DFT study on the related molecule, 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, has demonstrated the power of these methods in optimizing molecular structures and predicting spectroscopic properties. Similar computational studies on this compound can help in understanding its reactivity in various chemical transformations, such as the relative reactivity of the bromine atom and the carbamate group. This predictive power can guide the rational design of experiments, saving time and resources.

Computational modeling is also crucial for rational drug design . By understanding the interactions of pyridine-containing molecules with biological targets, such as enzymes and receptors, computational methods can guide the design of new drug candidates. The this compound scaffold can be computationally modified and docked into the active sites of target proteins to predict binding affinity and guide the synthesis of more potent and selective inhibitors.

Novel Applications in Chemical Biology and Interdisciplinary Research

This compound is a valuable building block for the synthesis of biologically active molecules, and its applications in chemical biology and interdisciplinary research are expanding.

A significant application of this compound is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of inflammation and cell death, making it an important therapeutic target for a range of inflammatory diseases. The use of this building block allows for the construction of the core structures of these inhibitors, which can then be further modified to optimize their pharmacological properties.

Beyond kinase inhibitors, the functionalized pyridine scaffold of this compound makes it a versatile precursor for the development of chemical probes to study biological processes. The bromine atom can be readily displaced or used in cross-coupling reactions to attach fluorescent tags, affinity labels, or other reporter groups. The carbamate group provides a handle for modulating solubility and cell permeability.

The compound also has potential applications in agrochemical research , where pyridine-based structures are common in herbicides, insecticides, and fungicides. The ability to readily functionalize the pyridine ring of this compound makes it an attractive starting material for the discovery of new crop protection agents.

The interdisciplinary nature of this research is evident in the convergence of organic synthesis, medicinal chemistry, computational modeling, and chemical biology to unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the established synthetic strategies for tert-butyl (6-bromopyridin-3-yl)carbamate?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a brominated pyridine precursor. A common approach includes:

Bromination : Direct bromination of a pyridine derivative at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.

Carbamate Protection : Reacting the bromopyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to form the carbamate.
Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity. For analogous compounds, tert-butyl carbamate derivatives are synthesized using similar protecting-group strategies .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and bromine-induced deshielding of adjacent pyridine protons.
  • Melting Point Analysis : Compare observed melting points (e.g., 103–106°C for related carbamates) with literature values to assess purity .
  • HPLC/MS : High-resolution mass spectrometry to verify molecular weight (M.W. 273.15 g/mol for C₁₀H₁₃BrN₂O₂).

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration if airborne exposure is possible.
  • Ventilation : Work in a fume hood to minimize inhalation risks, as brominated pyridines may release toxic fumes under decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect diffraction data using a synchrotron or laboratory X-ray source.
  • Structure Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling heavy atoms like bromine. Validate bond lengths and angles against Cambridge Structural Database (CSD) entries .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess positional disorder or thermal motion .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C interactions between carbamate groups).
  • Intermolecular Interactions : Use Mercury (CCDC) to visualize π-stacking of pyridine rings and halogen (Br) interactions. For related carbamates, C=O···H–N hydrogen bonds often stabilize layered structures .

Q. How to address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Compare computed NMR chemical shifts (via GIAO method) with experimental data.
  • Dynamic Effects : Consider solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomeric equilibria in pyridine derivatives, which may shift peak positions.
  • Validation : Cross-reference with solid-state IR or Raman spectra to confirm functional groups if solution-phase data are ambiguous .

Data Contradiction Analysis

Q. How to resolve conflicting melting point data for tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Recrystallization : Purify the compound using gradient recrystallization (e.g., ethanol/water) to remove impurities affecting melting behavior.
  • DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions or solvate formation, which may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (6-bromopyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-bromopyridin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.